

The Discovery and Synthesis of SH491: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: SH491

Cat. No.: B12388032

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Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "**SH491**." The following guide is a representative example based on the discovery and synthesis of a well-documented kinase inhibitor, providing a framework for the requested technical information.

This technical guide provides an in-depth exploration of the discovery and synthesis of a representative small molecule kinase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core processes, from initial discovery to synthetic production.

Discovery of a Novel Kinase Inhibitor

The discovery of this kinase inhibitor originated from a high-throughput screening campaign designed to identify compounds that selectively inhibit a key kinase implicated in a specific cancer signaling pathway.

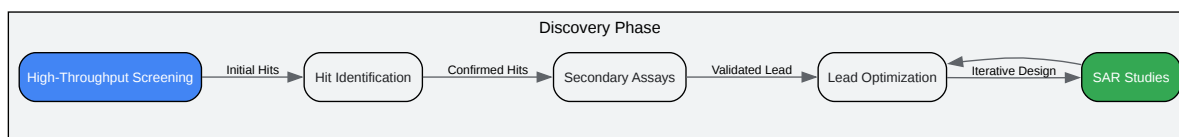
High-Throughput Screening and Hit Identification

A diverse library of small molecules was screened against the target kinase. Initial hits were identified based on their ability to inhibit kinase activity in a biochemical assay. These hits were then subjected to a series of secondary assays to confirm their activity and eliminate false positives.

Lead Optimization

The most promising hit compound underwent a lead optimization process. This involved the synthesis of a series of analogs to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were conducted to guide the design of these analogs.

Experimental Workflow: From Hit to Lead



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Caption: A flowchart illustrating the key stages from initial high-throughput screening to lead optimization.

Synthesis Process

The chemical synthesis of the final lead compound is a multi-step process that has been optimized for yield and purity.

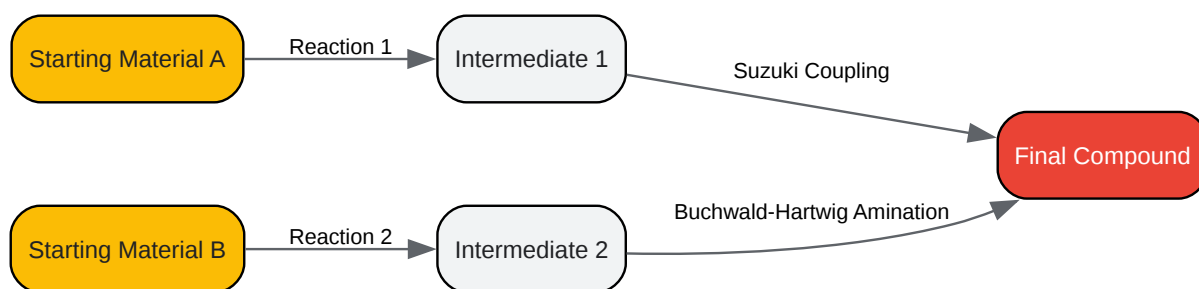
Retrosynthetic Analysis

A retrosynthetic analysis was performed to identify a convergent and efficient synthetic route. This involved breaking down the target molecule into simpler, commercially available starting materials.

Key Synthetic Steps

The synthesis involves several key chemical transformations, including a Suzuki coupling to form a crucial biaryl bond and a Buchwald-Hartwig amination to install a key nitrogen-containing functional group.

Simplified Synthetic Pathway



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Caption: A simplified diagram showing the key transformations in the synthesis of the final compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the lead compound.

Parameter	Value	Assay Condition
IC50	10 nM	In vitro kinase assay
EC50	50 nM	Cell-based assay (Phosphorylation inhibition)
Solubility	50 µg/mL	Phosphate-buffered saline (pH 7.4)
Permeability	High	Parallel Artificial Membrane Permeability Assay (PAMPA)

Table 1: In vitro and cellular activity of the lead compound.

Parameter	Value	Species
Bioavailability (F%)	40%	Rat
Half-life (t1/2)	4 hours	Rat
Cmax	1 µM	Rat

Table 2: Pharmacokinetic properties of the lead compound in rats.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the target kinase.

Methodology:

- The kinase reaction is initiated by adding ATP to a reaction mixture containing the purified kinase enzyme, a substrate peptide, and varying concentrations of the inhibitor.
- The reaction is allowed to proceed for a set time at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
- IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Phosphorylation Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of the compound in a cellular context.

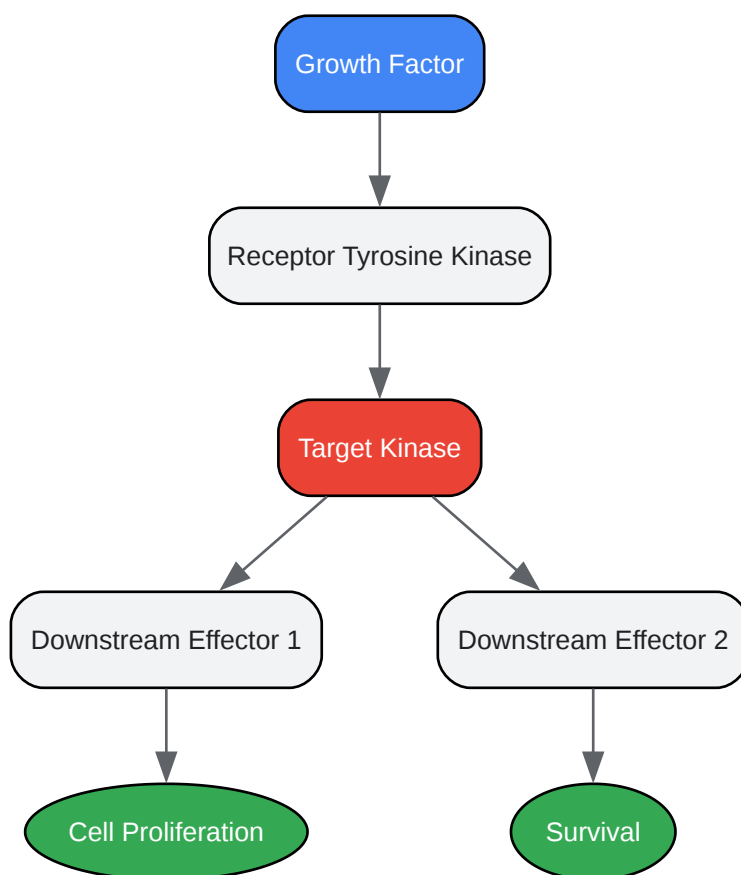
Methodology:

- Cancer cells expressing the target kinase are seeded in multi-well plates.
- The cells are treated with varying concentrations of the inhibitor for a specified duration.
- The cells are then lysed, and the level of phosphorylation of a downstream substrate of the target kinase is measured using an immunoassay (e.g., ELISA or Western blot).
- EC₅₀ values are calculated from the dose-response curve.

Signaling Pathway

The kinase inhibitor targets a key node in a signaling pathway that is frequently dysregulated in cancer.

Targeted Signaling Pathway



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Caption: A simplified representation of the signaling pathway inhibited by the compound.

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